

Application Note: Quantitative Analysis of Levopropylhexedrine in Whole Blood by LC-MS/MS

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Compound of Interest

Compound Name: Levopropylhexedrine

Cat. No.: B10762870

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Abstract

This application note presents a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of **levopropylhexedrine** in whole blood. The protocol outlines a robust procedure for sample preparation, chromatographic separation, and mass spectrometric detection. The described method is intended for researchers, scientists, and drug development professionals requiring a sensitive and selective assay for **levopropylhexedrine** in a complex biological matrix. The methodology is based on established principles for the analysis of related compounds and provides a strong foundation for method validation in a research setting.

Introduction

Levopropylhexedrine, a sympathomimetic amine, is the l-isomer of propylhexedrine. It is structurally related to methamphetamine and is available over-the-counter in some nasal decongestant inhalers. Due to its stimulant properties, there is a potential for misuse and a need for reliable analytical methods to detect and quantify this compound in biological samples, such as whole blood, for forensic and research purposes. LC-MS/MS offers high sensitivity and selectivity, making it the ideal platform for the analysis of **levopropylhexedrine** in complex

matrices. This document provides a detailed protocol for the extraction and analysis of **levopropylhexedrine** from whole blood samples.

Experimental Protocols

Sample Preparation: Liquid-Liquid Extraction (LLE)

Liquid-liquid extraction is a common and effective technique for the isolation of drugs from biological matrices.

Materials:

- Whole blood samples
- **Levopropylhexedrine** analytical standard
- **Levopropylhexedrine**-d5 (or other suitable deuterated analog) as internal standard (IS)
- Deionized water
- Saturated sodium borate buffer (pH 9)
- Methyl-tert-butyl ether (MTBE)
- 1% Formic acid in methanol
- 1% Formic acid in deionized water
- Centrifuge tubes (15 mL)
- Vortex mixer
- Centrifuge
- Sample evaporator

Procedure:

- Pipette 1.0 mL of whole blood into a 15 mL centrifuge tube.

- Add 20 μ L of the internal standard working solution (e.g., 1 μ g/mL **levopropylhexedrine-d5**).
- Add 1.0 mL of saturated sodium borate buffer (pH 9) and vortex for 30 seconds.
- Add 5.0 mL of methyl-tert-butyl ether (MTBE).
- Cap the tubes and vortex for 5 minutes.
- Centrifuge at 4000 rpm for 10 minutes.
- Transfer the upper organic layer to a clean tube.
- Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the dried extract in 100 μ L of mobile phase A/B (50:50 v/v).
- Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions

The following are suggested starting conditions. Optimization may be required based on the specific instrumentation used.

Liquid Chromatography:

- System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
- Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 μ m particle size) is a suitable starting point.
- Mobile Phase A: 0.1% Formic acid in water.
- Mobile Phase B: 0.1% Formic acid in acetonitrile.
- Flow Rate: 0.4 mL/min.
- Injection Volume: 5 μ L.

- Column Temperature: 40°C.
- Gradient:

Time (min)	%B
0.0	5
1.0	5
5.0	95
6.0	95
6.1	5

| 8.0 | 5 |

Tandem Mass Spectrometry:

- System: A triple quadrupole mass spectrometer.
- Ionization Mode: Electrospray Ionization (ESI), Positive.
- Multiple Reaction Monitoring (MRM) Transitions: Based on the fragmentation of propylhexedrine, the following transitions are proposed. These should be optimized for the specific instrument.

Analyte	Precursor Ion (m/z)	Product Ion (m/z)	Collision Energy (eV)
Levopropylhexedrine	156.2	98.1	15
Levopropylhexedrine	156.2	57.1	25
Levopropylhexedrine-d5 (IS)	161.2	103.1	15

Data Presentation

The following tables summarize the expected quantitative data from a validated method. These are representative values and should be established for each specific laboratory implementation.

Table 1: Calibration Curve and Linearity

Analyte	Calibration Range (ng/mL)	R ²
Levopropylhexedrine	1 - 500	>0.995

Table 2: Precision and Accuracy

Analyte	Spiked Concentration (ng/mL)	Intra-day Precision (%RSD)	Inter-day Precision (%RSD)	Accuracy (%)
Levopropylhexedrine	5 (LQC)	<15	<15	85 - 115
Levopropylhexedrine	50 (MQC)	<15	<15	85 - 115
Levopropylhexedrine	400 (HQC)	<15	<15	85 - 115

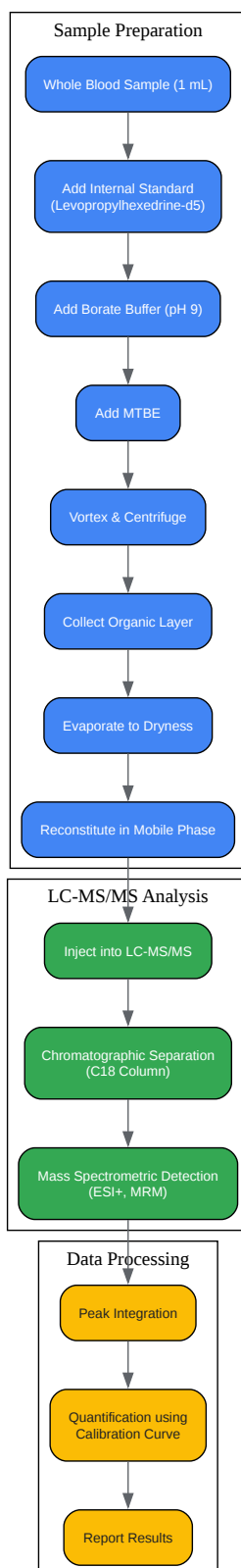
Table 3: Recovery and Matrix Effect

Analyte	Concentration (ng/mL)	Extraction Recovery (%)	Matrix Effect (%)
Levopropylhexedrine	50	>80	90 - 110

Table 4: Limit of Detection (LOD) and Limit of Quantification (LOQ)

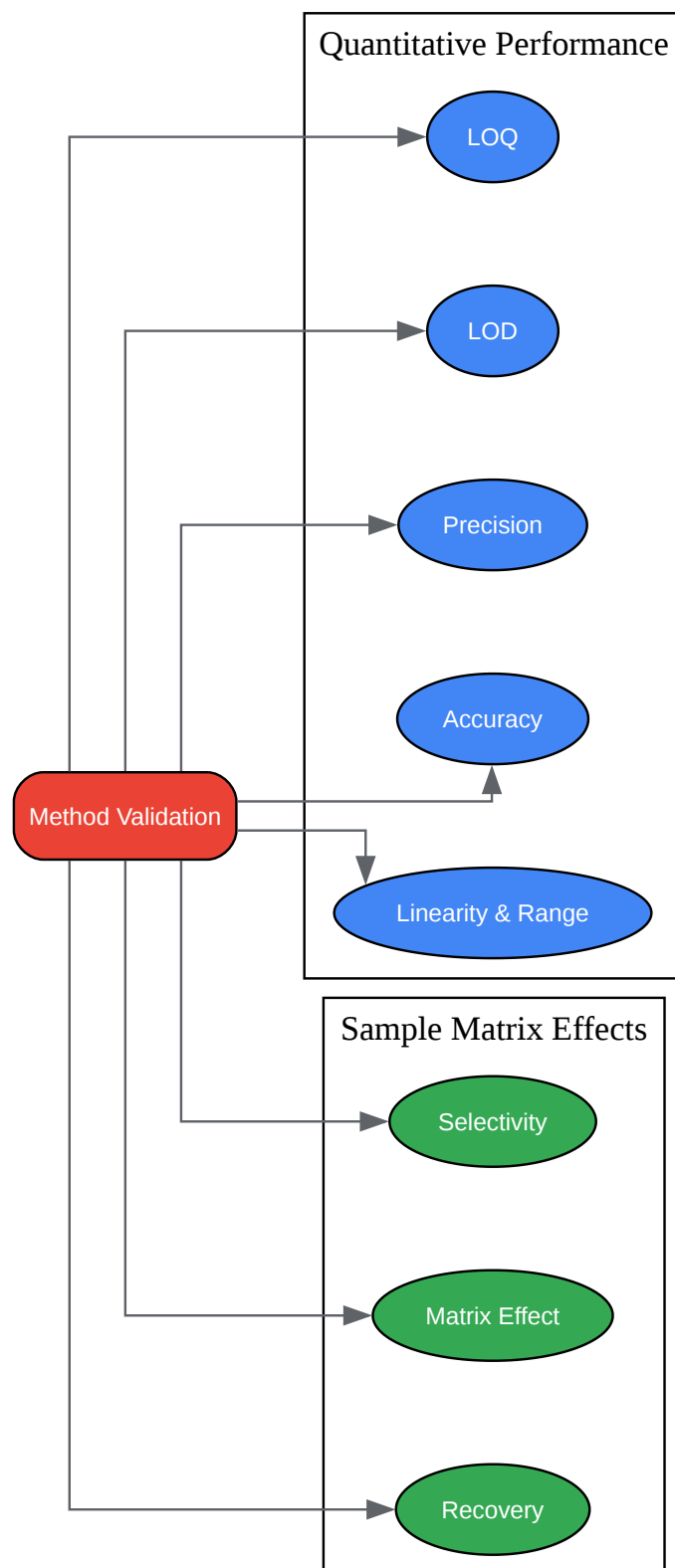
Analyte	LOD (ng/mL)	LOQ (ng/mL)
Levopropylhexedrine	0.5	1

Visualizations



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Caption: Experimental workflow for LC-MS/MS analysis of **levopropylhexedrine**.



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Caption: Key parameters for method validation.

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